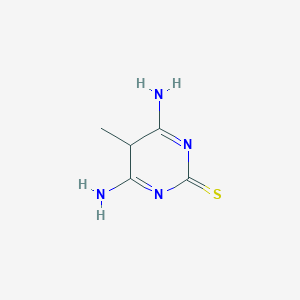
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.
化学反应分析
Types of Reactions
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might convert it into different thio derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Thiourea derivatives: Compounds with similar sulfur and nitrogen-containing structures.
Pyrimidine derivatives: Compounds with a similar ring structure but different substituents.
Uniqueness
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of both imino and thione groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C5H8N4S |
|---|---|
分子量 |
156.21 g/mol |
IUPAC 名称 |
4,6-diamino-5-methyl-5H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-3(6)8-5(10)9-4(2)7/h2H,1H3,(H4,6,7,8,9,10) |
InChI 键 |
UQJRCYBDWOBYSL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=NC(=S)N=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




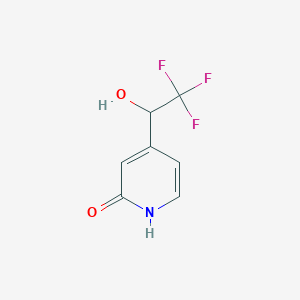
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
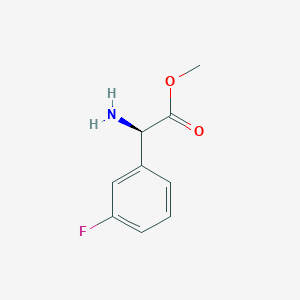
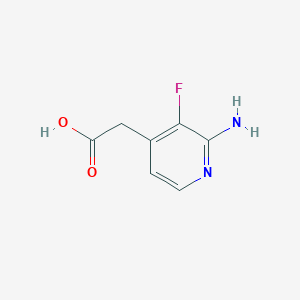

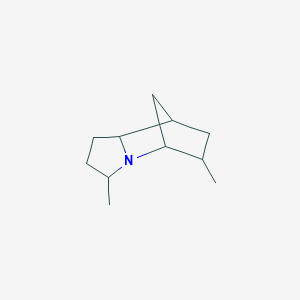

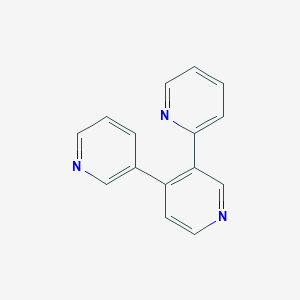
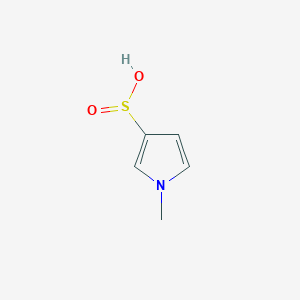
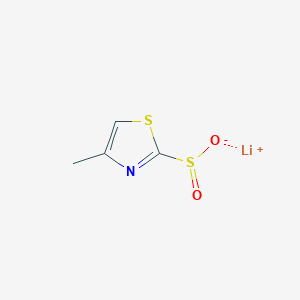
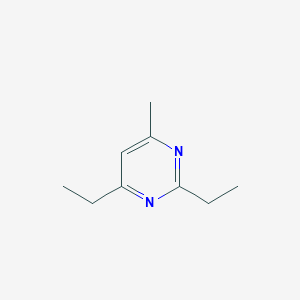
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
